

Technical Guide: Trideuteronitromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitromethane-d3

Cat. No.: B1582242

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CAS Number: 13031-32-8

This technical guide provides comprehensive information on trideuteronitromethane (**Nitromethane-d3**), a deuterated isotopologue of nitromethane. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols for its application, and visualizations of relevant workflows and principles.

Chemical and Physical Properties

Trideuteronitromethane is a colorless, flammable liquid in which the three hydrogen atoms of the methyl group have been replaced with deuterium.^[1] This isotopic substitution results in a slightly higher molecular weight and density compared to its non-deuterated counterpart, while other physical properties remain largely similar.^[1]

Table 1: Chemical Identifiers for Trideuteronitromethane

Identifier	Value
CAS Number	13031-32-8[1][2]
Molecular Formula	CD ₃ NO ₂ [1][2]
Molecular Weight	64.06 g/mol
EC Number	235-892-2[1][2]
InChI Key	LYGJENNIWJXYER-FIBGUPNXSA-N[2]
SMILES	[2H]C([2H])([2H])--INVALID-LINK--[O-][2]
Synonyms	Nitromethane-d3, Perdeuterionitromethane, Nitro(2H3)methane[1][2]

Table 2: Physical Properties of Trideuteronitromethane

Property	Value
Appearance	Colorless liquid[1]
Melting Point	-29 °C[1]
Boiling Point	101 °C[1]
Density	1.183 g/mL at 25 °C[1]
Flash Point	35 °C (closed cup)[2]
Refractive Index (n _{20/D})	1.3795
Isotopic Purity	Typically ≥99 atom % D

Spectroscopic Data

The spectroscopic data for trideuteronitromethane is crucial for its identification and quantification.

Table 3: Spectroscopic Data for Trideuteronitromethane

Spectroscopic Technique	Key Observations
^1H NMR	The absence of a signal around 4.33 ppm (the chemical shift for the protons in nitromethane) indicates high isotopic purity.[3][4]
^{13}C NMR	A signal is observed, with its chemical shift influenced by the deuterium atoms.
Infrared (IR) Spectroscopy	The C-D stretching vibrations appear at a lower frequency (around 2200-2050 cm^{-1}) compared to the C-H stretching vibrations (around 3000-2850 cm^{-1}) of nitromethane due to the heavier mass of deuterium.[5]
Mass Spectrometry (MS)	The molecular ion peak appears at m/z 64, corresponding to the increased mass due to the three deuterium atoms.

Applications in Research and Drug Development

The primary application of trideuteronitromethane in research and drug development is as an internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and drug metabolism studies. Deuterated compounds are ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass.[6][7][8]

The Kinetic Isotope Effect in Drug Metabolism

A key principle underlying the use of deuterated compounds in drug development is the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[9] Many drug metabolism reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[10] Due to the stronger C-D bond, the metabolic rate of a deuterated drug can be significantly slower.[9][10] This can lead to improved pharmacokinetic profiles, such as increased drug half-life and reduced formation of toxic metabolites.[9][10]

Caption: The Deuterium Kinetic Isotope Effect on Drug Metabolism.

Experimental Protocol: Use of Trideuteronitromethane as an Internal Standard in LC-MS/MS

This protocol outlines the general procedure for using a deuterated compound, such as trideuteronitromethane, as an internal standard for the quantification of an analyte in a biological matrix (e.g., plasma) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

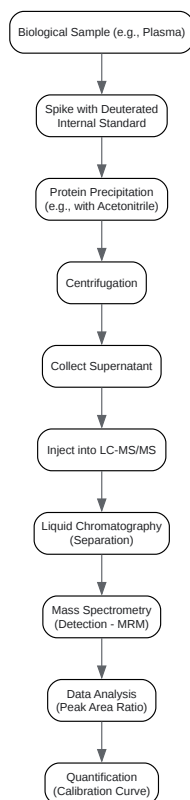
Materials

- Biological matrix (e.g., plasma)
- Analyte of interest
- Trideuteronitromethane (or other suitable deuterated internal standard) stock solution
- Protein precipitation solvent (e.g., cold acetonitrile with 0.1% formic acid)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- LC-MS/MS system

Procedure

- Sample Preparation:
 - Pipette a known volume (e.g., 100 μ L) of the biological sample into a microcentrifuge tube. [\[2\]](#)
 - Add a small, precise volume (e.g., 10 μ L) of the deuterated internal standard stock solution to the sample. [\[2\]](#)
 - Vortex briefly to mix.

- Add a larger volume (e.g., 400 μ L) of the cold protein precipitation solvent.[2]
- Vortex vigorously for approximately 1 minute to precipitate proteins.[2]
- Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]
- LC-MS/MS Analysis:
 - Inject the prepared sample into the LC-MS/MS system.
 - The liquid chromatography step separates the analyte and internal standard from other components of the sample.
 - The mass spectrometer is set up to monitor for specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard (Multiple Reaction Monitoring - MRM).[11]
- Data Analysis:
 - Integrate the peak areas for the analyte and the deuterated internal standard.
 - Calculate the peak area ratio (analyte peak area / internal standard peak area).[2]
 - Construct a calibration curve by plotting the peak area ratio against the concentration of known calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: Experimental Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Safety and Handling

Trideuteronitromethane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is classified as acutely toxic if swallowed or inhaled, and is suspected of causing cancer and damage to the unborn child. Always consult the Safety Data Sheet (SDS) before handling this compound.

Table 4: GHS Hazard Information

Hazard Class	Category
Flammable Liquids	3
Acute Toxicity, Oral	4
Acute Toxicity, Inhalation	4
Carcinogenicity	2
Reproductive Toxicity	1B

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- To cite this document: BenchChem. [Technical Guide: Trideuteronitromethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582242#cas-

number-for-trideuteronitromethane]

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